4-Fluoro-N-(4-fluorobenzylidene)aniline

Catalog No.
S755362
CAS No.
39769-09-0
M.F
C13H9F2N
M. Wt
217.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(4-fluorobenzylidene)aniline

CAS Number

39769-09-0

Product Name

4-Fluoro-N-(4-fluorobenzylidene)aniline

IUPAC Name

N,1-bis(4-fluorophenyl)methanimine

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

InChI

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

FRNJXANITCYEMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F
  • Potential applications based on structure

    Due to the presence of an aromatic amine group and a benzylidene group, 4-Fluoro-N-(4-fluorobenzylidene)aniline could hold potential for research in various areas including:

    • Organic Chemistry: The compound's structure suggests it might be relevant in studies on Schiff base formation and reactivity. Schiff bases are important intermediates in organic synthesis .
    • Medicinal Chemistry: The aromatic rings and amine functionality could be of interest for researchers exploring novel drug scaffolds, although further investigation would be needed.
  • Availability of information

    Scientific literature databases like PubMed or Google Scholar don't yield many results for this specific compound, suggesting that research on 4-Fluoro-N-(4-fluorobenzylidene)aniline might be limited or not yet widely published.

  • This compound is an aromatic Schiff base, formed by the condensation of aniline (aminobenzene) with 4-fluorobenzaldehyde [, ].
  • It is a research chemical, not for medicinal or consumer use [, ].

Molecular Structure Analysis

  • The key feature of 4-Fluoro-N-(4-fluorobenzylidene)aniline is the presence of an imine group (C=N) connecting the aniline and fluorobenzaldehyde moieties [].
  • The structure also includes two fluorine atoms attached to the benzene rings, potentially affecting its electronic properties [].

Chemical Reactions Analysis

  • Synthesis: The primary reaction involving this compound is its synthesis through the condensation of aniline with 4-fluorobenzaldehyde. This reaction typically involves an acid catalyst [].

Balanced chemical equation unavailable due to the absence of a specific catalyst in most referenced sources.

  • Other relevant reactions: Due to the presence of the imine group, 4-Fluoro-N-(4-fluorobenzylidene)aniline may participate in further reactions like hydrolysis (conversion back to starting materials) or reductive amination (formation of a secondary amine) under specific conditions. However, detailed studies on these reactions are not readily available.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for 4-Fluoro-N-(4-fluorobenzylidene)aniline appears limited in scientific literature.
  • However, based on its structure, it is expected to be a solid at room temperature, poorly soluble in water, and soluble in organic solvents like dichloromethane or ethanol [].

There is no current research available on a specific mechanism of action for 4-Fluoro-N-(4-fluorobenzylidene)aniline.

  • Information on specific hazards associated with 4-Fluoro-N-(4-fluorobenzylidene)aniline is limited.
  • As a general precaution for aromatic amines and Schiff bases, it should be handled with care due to potential skin irritation, respiratory issues upon inhalation, and environmental hazards [].
  • Always consult safety data sheets (SDS) before handling this compound.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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